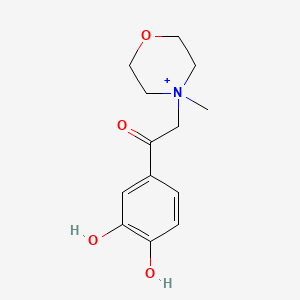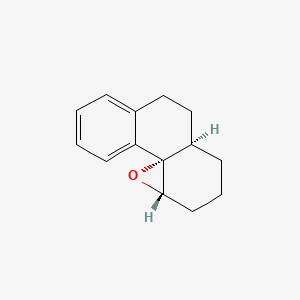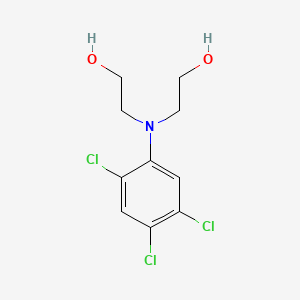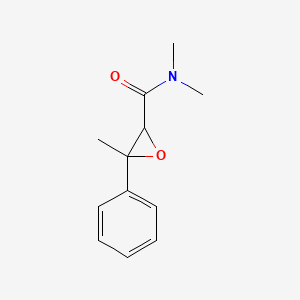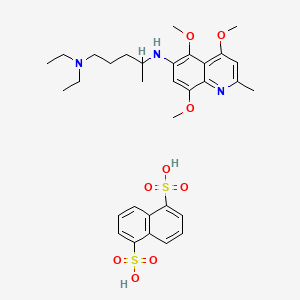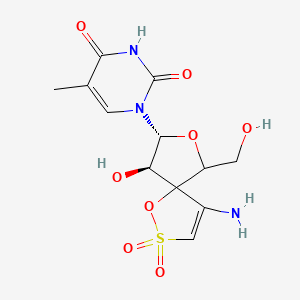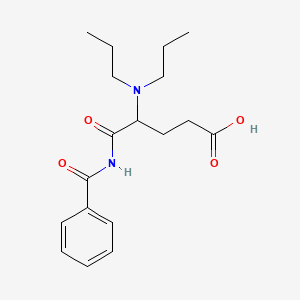![molecular formula C37H26N6Na6O21S6 B12790420 2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt CAS No. 75268-69-8](/img/structure/B12790420.png)
2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups and azo linkages, making it a valuable molecule in chemical research and industrial applications.
準備方法
The synthesis of 2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt involves multiple steps, including the introduction of sulfonic acid groups and azo linkages. The synthetic route typically starts with the sulfonation of naphthalene, followed by the coupling of the sulfonated naphthalene with diazonium salts derived from aromatic amines. The reaction conditions often involve acidic or basic environments to facilitate the formation of the desired product. Industrial production methods may involve large-scale sulfonation and diazotization processes to achieve high yields and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can undergo oxidation reactions, leading to the formation of sulfonate derivatives.
Reduction: The azo linkages can be reduced to form amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions.
科学的研究の応用
2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The compound exerts its effects through various molecular mechanisms. The sulfonic acid groups enhance its solubility in aqueous environments, while the azo linkages allow for interactions with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Compared to other similar compounds, 2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt stands out due to its unique combination of sulfonic acid groups and azo linkages. Similar compounds include:
1,3,6-Naphthalenetrisulfonic acid: Lacks the azo linkages and has different chemical properties.
2-Amino-3,6,8-naphthalenetrisulfonic acid: Contains an amino group instead of the azo linkages, leading to different reactivity and applications.
特性
CAS番号 |
75268-69-8 |
|---|---|
分子式 |
C37H26N6Na6O21S6 |
分子量 |
1221.0 g/mol |
IUPAC名 |
hexasodium;8-[[5-methoxy-4-[[2-methoxy-5-methyl-4-[(3,6,7-trisulfonatonaphthalen-1-yl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-2,3,6-trisulfonate |
InChI |
InChI=1S/C37H32N6O21S6.6Na/c1-17-5-29(31(63-3)15-25(17)40-42-27-11-21(65(45,46)47)7-19-9-33(67(51,52)53)35(13-23(19)27)69(57,58)59)38-37(44)39-30-6-18(2)26(16-32(30)64-4)41-43-28-12-22(66(48,49)50)8-20-10-34(68(54,55)56)36(14-24(20)28)70(60,61)62;;;;;;/h5-16H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
InChIキー |
GXPHIYDSBYLRLK-UHFFFAOYSA-H |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=C3C=C(C(=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C=C(C(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



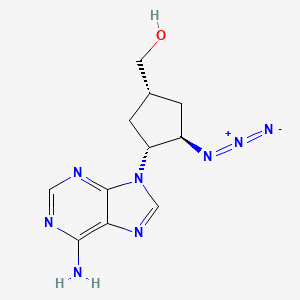
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
